Calcein

Description

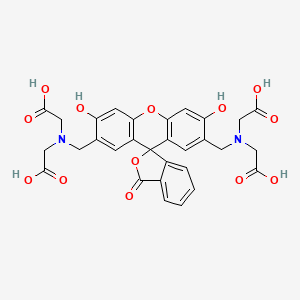

Oftasceine is also referred to as Fluorexon. It is used in ophthalmic solutions as a staining agent when fitting soft and hard lenses. It is a fluorescent dye or luminescent agent.

OFTASCEINE is a small molecule drug with a maximum clinical trial phase of II.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAKNSWVGKMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Acros Organics MSDS] | |

| Record name | Fluorexon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1461-15-0 | |

| Record name | Calcein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oftasceine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oftasceine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | calcein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oftasccine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFTASCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calcein AM: A Technical Guide to Cell Viability Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and applications of Calcein AM for the assessment of cell viability. This compound AM is a widely used fluorogenic esterase substrate for identifying and quantifying live cells in a given population.[1] Its utility spans various research areas, including cytotoxicity assays, cell adhesion and migration studies, and the investigation of multidrug resistance.[1][2][3]

Core Principle: Enzymatic Conversion and Fluorescence

The functionality of this compound AM as a cell viability indicator hinges on two key cellular characteristics: intracellular esterase activity and plasma membrane integrity. The principle involves the enzymatic conversion of a non-fluorescent compound into a fluorescent one within living cells.

This compound AM (this compound Acetoxymethyl ester) is a non-fluorescent, hydrophobic, and cell-permeant molecule. Its lipophilic nature allows it to readily cross the intact plasma membrane of both live and dead cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This hydrolysis converts the non-fluorescent this compound AM into the highly fluorescent molecule, this compound.

The resulting this compound is a hydrophilic, polyanionic dye that is well-retained within the cytoplasm of cells with an intact membrane. This retention leads to a bright, uniform green fluorescence in living cells. Conversely, dead or dying cells, which lack active esterases and/or have compromised membrane integrity, cannot efficiently hydrolyze this compound AM or retain the fluorescent this compound, and therefore exhibit minimal or no fluorescence.

The intensity of the green fluorescence is directly proportional to the number of viable cells, making this compound AM a robust tool for quantifying cell viability.

Quantitative Data

For accurate and reproducible results, it is crucial to use the appropriate concentrations and instrument settings. The following tables summarize the key quantitative parameters for this compound AM.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Weight | ~994.86 g/mol | |

| Excitation Maximum | ~494 nm | |

| Emission Maximum | ~517 nm | |

| Recommended Excitation Filter | 485-490 nm | |

| Recommended Emission Filter | 515-530 nm | |

| Appearance | Orange crystals |

Table 2: Recommended Reagent Concentrations

| Reagent | Concentration | Solvent | Source(s) |

| Stock Solution | 1-5 mM | Anhydrous DMSO | |

| Working Solution | 1-10 µM | PBS or serum-free medium |

Note: The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically. For example, cultured mouse leukocytes, which have high esterase activity, may require 5-10 times less this compound AM than other cell types like NIH 3T3 or MDCK cells.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound AM staining. Below are general protocols for fluorescence microscopy, flow cytometry, and microplate-based assays.

General Reagent Preparation

-

This compound AM Stock Solution (1 mM): Allow one vial of this compound AM (e.g., 50 µg) to warm to room temperature. Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 50 µL for 50 µg to make a ~1 mM solution) to the vial. Mix well. This stock solution should be used shortly after preparation or stored in single-use aliquots at ≤ -20°C, protected from light and moisture.

-

This compound AM Working Solution (e.g., 2 µM): Immediately before use, dilute the stock solution in a suitable buffer, such as Hanks Balanced Salt Solution (HBSS) or PBS, that is free of serum. For example, to make a 2 µM working solution, you can transfer 20 µL of a 1 mM stock solution into 10 mL of buffer. The working solution is susceptible to hydrolysis and should be used within a few hours of preparation.

Protocol for Fluorescence Microscopy (Adherent Cells)

-

Seed cells on coverslips or in culture plates and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Aspirate the culture medium and wash the cells once with a serum-free buffer like PBS or HBSS to remove any residual serum.

-

Add a sufficient volume of the this compound AM working solution to cover the adherent cells.

-

Incubate for 15-30 minutes at 37°C, protected from light. Optimal incubation time may vary by cell type.

-

Wash the cells twice with buffer to remove excess this compound AM and reduce background fluorescence.

-

Visualize the cells immediately using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., excitation at ~490 nm and emission at ~515 nm). Live cells will appear bright green.

Protocol for Flow Cytometry (Suspension Cells)

-

Prepare a single-cell suspension at a concentration of 0.1–5 × 10⁶ cells/mL in a suitable buffer or medium.

-

Add the this compound AM working solution to the cell suspension. For example, add 2 µL of a 50 µM working solution per mL of cell suspension.

-

Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

(Optional) Wash the cells by centrifugation and resuspend in fresh buffer to remove excess dye.

-

Analyze the samples on a flow cytometer. Use a blue laser (488 nm) for excitation and detect the green fluorescence in the FITC channel (e.g., 530/30 filter).

Protocol for Microplate-Based Assay

-

Seed cells in a 96-well black-walled plate at a desired density (e.g., 1 x 10³ - 5 x 10⁵ cells/mL) and culture as required.

-

Prepare the cells for staining. For adherent cells, wash once with buffer. For suspension cells, centrifuge the plate (e.g., 250 x g for 5 minutes) and carefully remove the supernatant, then resuspend in buffer.

-

Add 50-100 µL of the this compound AM working solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Measure the fluorescence using a microplate reader with excitation set to ~485-490 nm and emission set to ~520-530 nm. The fluorescence intensity is proportional to the number of viable cells.

Concluding Remarks

This compound AM provides a simple, rapid, and sensitive method for determining cell viability. Its low cytotoxicity makes it suitable for short-term live-cell imaging and tracking. The assay is adaptable to high-throughput screening and can be multiplexed with other fluorescent probes, such as red fluorescent dead-cell stains like Propidium Iodide (PI) or Ethidium Homodimer-1, to simultaneously visualize live and dead cell populations. As with any assay, optimization of dye concentration and incubation time for the specific cell type and experimental conditions is recommended to ensure accurate and reliable results.

References

Calcein AM vs Calcein chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Calcein AM and this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound AM (this compound Acetoxymethyl ester) and its hydrolysis product, this compound, are fundamental tools in cell biology and drug discovery, primarily employed for the assessment of cell viability and membrane integrity. This compound AM is a non-fluorescent, cell-permeable compound that, upon entering a viable cell, is enzymatically converted into the intensely green fluorescent molecule, this compound.[1][2] This conversion mechanism forms the basis of a robust and widely used assay to distinguish live cells from dead cells, as the process relies on two key indicators of cell health: enzymatic activity and an intact cell membrane.[3] This guide provides a detailed comparison of the chemical properties of this compound AM and this compound, outlines experimental protocols for their use, and illustrates the underlying mechanisms through clear diagrams.

Core Chemical and Physical Properties

A clear understanding of the distinct properties of this compound AM and this compound is crucial for the proper design and interpretation of experiments. This compound AM is specifically engineered to be lipophilic and non-fluorescent, allowing it to passively cross the membranes of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, transforming the molecule into the highly polar, fluorescent this compound. This resulting this compound is membrane-impermeant and is therefore trapped within the cytoplasm of cells with intact membranes.

| Property | This compound AM | This compound |

| Chemical Formula | C₄₆H₄₆N₂O₂₃ | C₃₀H₂₆N₂O₁₃ |

| Molecular Weight | 994.9 g/mol | 622.53 g/mol |

| Appearance | Colorless or crystalline solid | Yellow-orange or orange crystals |

| Solubility | Soluble in anhydrous DMSO and other organic solvents like ethanol and methanol. | Slightly soluble in water (at pH > 6), soluble in DMSO and DMF. |

| Cell Permeability | Membrane-permeant | Membrane-impermeant |

| Fluorescence | Non-fluorescent | Intensely green fluorescent |

| Excitation Maximum | Not applicable (non-fluorescent) | ~494-501 nm |

| Emission Maximum | Not applicable (non-fluorescent) | ~515-521 nm |

| CAS Number | 148504-34-1 | 1461-15-0 |

Mechanism of Action: From Non-Fluorescence to Viability Signal

The utility of this compound AM as a cell viability indicator hinges on a two-step intracellular process. This process selectively labels live cells, as dead or dying cells lack both the active esterases and the membrane integrity required for the conversion and retention of the fluorescent product.

-

Passive Diffusion : Due to its lipophilic nature and neutral charge, the non-fluorescent this compound AM readily diffuses across the intact plasma membrane into the cell's cytoplasm.

-

Enzymatic Cleavage : Inside the cell, active, non-specific intracellular esterases hydrolyze the AM ester groups from the this compound AM molecule. This enzymatic reaction removes the groups that make the molecule lipid-soluble and quench its fluorescence.

-

Conversion and Trapping : The hydrolysis yields this compound, a highly negatively charged, hydrophilic molecule. This polarity change prevents this compound from passing back across the intact cell membrane, effectively trapping it within the cytoplasm.

-

Fluorescence Emission : The trapped this compound fluoresces intensely green when excited with blue light (~490 nm). The resulting fluorescent signal is directly proportional to the number of viable cells containing active esterases.

Experimental Protocols

The following is a generalized protocol for a cell viability assay using this compound AM. Optimization of dye concentration and incubation times is often necessary depending on the specific cell type and experimental conditions.

Reagent Preparation

-

This compound AM Stock Solution (e.g., 2 mM):

-

Allow the vial of lyophilized this compound AM to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve 50 µg of this compound AM in 25 µL of high-quality, anhydrous DMSO to create a 2 mM stock solution.

-

Store the stock solution in aliquots at -20°C, protected from light and moisture. Solutions should be used within a month.

-

-

This compound AM Working Solution (e.g., 1-10 µM):

-

Immediately before use, dilute the this compound AM stock solution in a suitable buffer (e.g., PBS or HBSS) to the final desired working concentration. A typical starting concentration is 1-5 µM.

-

For a 96-well plate format, prepare enough working solution for 50-100 µL per well.

-

Aqueous working solutions are susceptible to hydrolysis and should be used promptly.

-

Experimental Workflow: Cell Staining and Analysis

The workflow for staining both adherent and suspension cells is straightforward, primarily involving incubation with the dye followed by washing and analysis.

Detailed Staining Procedure

-

For Adherent Cells:

-

Seed cells in a suitable culture plate (e.g., a black-walled, clear-bottom 96-well plate is recommended to reduce background).

-

After experimental treatment, carefully aspirate the culture medium.

-

Gently wash the cells once or twice with warm PBS or other physiological buffer to remove any residual serum esterases that could cause background fluorescence.

-

Add the this compound AM working solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the dye solution and wash the cells again with buffer to minimize background signal.

-

Add fresh buffer to the wells for imaging.

-

-

For Suspension Cells:

-

After treatment, pellet the cells by centrifugation (e.g., 250 x g for 5 minutes).

-

Carefully remove the supernatant and resuspend the cells in warm buffer.

-

Repeat the centrifugation and wash step to ensure complete removal of media.

-

Resuspend the cell pellet in the this compound AM working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Pellet the cells again, remove the dye solution, and resuspend in fresh buffer for analysis.

-

Data Acquisition and Analysis

-

Fluorescence Microscopy: Visualize cells using a standard FITC filter set (Excitation ~490 nm, Emission ~515 nm). Live cells will appear bright green, while dead cells will show no fluorescence.

-

Flow Cytometry: Analyze cells using a flow cytometer with a blue laser for excitation (~488 nm). The green fluorescence signal is typically collected in the FITC channel (e.g., 530/30 filter).

-

Microplate Reader: Quantify the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths (Ex: 490 nm, Em: 520 nm). The fluorescence signal is proportional to the number of viable cells.

Logical Relationships in Viability Assessment

The determination of cell viability with this compound AM is a logical cascade that relies on the presence of key cellular characteristics. The absence of any of these components breaks the chain and results in no signal, correctly identifying a non-viable cell.

Conclusion

This compound AM and this compound are powerful tools for assessing cellular health. The key distinction lies in their chemical design: this compound AM is the non-fluorescent, membrane-permeable precursor, while this compound is the fluorescent, membrane-impermeable end product. This elegant system allows for the specific and robust labeling of viable cells, making the this compound AM assay a cornerstone technique in fields ranging from basic cell biology to high-throughput drug screening and cytotoxicity studies. Proper understanding of their properties and adherence to optimized protocols are essential for generating reliable and reproducible data.

References

Understanding Calcein AM Esterase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Calcein AM and its interaction with intracellular esterases. It delves into the core mechanisms, quantitative analysis, and experimental considerations for utilizing this compound AM to probe cellular esterase activity, a key indicator of cell health and viability.

The Core Principle: From Non-Fluorescence to Bright Green Light

This compound AM (this compound Acetoxymethyl Ester) is a non-fluorescent, cell-permeant dye that serves as an excellent substrate for intracellular esterases. Its lipophilic nature allows it to passively cross the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases, primarily carboxylesterases, hydrolyze the acetoxymethyl (AM) ester groups. This enzymatic cleavage converts the non-fluorescent this compound AM into the highly fluorescent, hydrophilic molecule this compound. The negatively charged this compound is retained within the cytoplasm of cells with intact membranes, emitting a strong green fluorescence upon excitation with blue light. Dead or dying cells with compromised membranes and diminished esterase activity are unable to convert this compound AM to this compound and retain it, thus they do not fluoresce brightly.[1][2][3]

The intensity of the green fluorescence is directly proportional to the activity of the intracellular esterases and the number of viable cells, making this compound AM a robust tool for assessing cell health.[4][5]

References

- 1. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Protocol for this compound AM Assay | AAT Bioquest [aatbio.com]

A Technical Guide to Calcein: Excitation, Emission, and Applications in Cellular and Molecular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein is a highly versatile fluorescent dye belonging to the fluorescein family. Its exceptional spectral properties, coupled with the cell-permeant, non-fluorescent nature of its acetoxymethyl (AM) ester derivative, have established it as an indispensable tool in a myriad of biological and biomedical research applications. This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound and its derivatives, detailed experimental protocols for its key applications, and a discussion of the underlying principles governing its use.

Core Principles of this compound and this compound AM

This compound is a hydrophilic molecule that is impermeant to the membranes of live cells. In contrast, this compound AM is a lipophilic, non-fluorescent precursor that readily crosses the cell membrane. Once inside a viable cell, intracellular esterases cleave the AM groups, converting the molecule into the highly fluorescent, membrane-impermeant this compound. This cleaved this compound is well-retained within the cytoplasm, and its green fluorescence serves as a robust indicator of cell viability and membrane integrity. Dead or dying cells with compromised membranes and inactive esterases do not effectively hydrolyze this compound AM and cannot retain the fluorescent product, thus remaining non-fluorescent.

Spectral and Photophysical Properties

The fluorescence of this compound and its derivatives is characterized by distinct excitation and emission spectra. Understanding these properties is crucial for selecting the appropriate dye, filter sets, and instrumentation for a given experiment. The following table summarizes the key spectral and photophysical properties of this compound and several of its commonly used derivatives.

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Recommended Laser |

| This compound | 501[1][2] | 521[1][2] | 75,000[3] | 0.20 | 3 | 488 nm |

| This compound AM | 494 | 517 | 81,000 | N/A (non-fluorescent) | N/A | ~488 nm (for cleaved this compound) |

| This compound Blue, AM | 354 | 441 | N/A | N/A | 4 | 350 nm |

| This compound UltraBlue™, AM | 359 | 458 | N/A | N/A | 6 | 350 nm |

| Cytothis compound™ Violet 450, AM | 406 | 445 | N/A | N/A | 7 | 405 nm |

| Cytothis compound™ Violet 500, AM | 420 | 505 | N/A | N/A | 7 | 405 nm |

| This compound UltraGreen™, AM | 492 | 514 | N/A | N/A | 10 | 488 nm |

| This compound Orange™, diacetate | 531 | 545 | N/A | N/A | 6 | 532 nm |

| This compound Red™, AM | 562 | 576 | N/A | N/A | 7 | 561 nm |

| This compound Deep Red™, AM | 643 | 663 | N/A | N/A | 7 | 640 nm |

Mechanism of this compound AM for Cell Viability Assessment

The following diagram illustrates the mechanism by which this compound AM distinguishes between live and dead cells.

Caption: Mechanism of this compound AM in live versus dead cells.

Experimental Protocols

Cell Viability Assay using this compound AM

This protocol provides a general procedure for assessing cell viability in both adherent and suspension cells using a fluorescence microplate reader or fluorescence microscope.

Materials:

-

This compound AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other balanced salt solution (e.g., HBSS)

-

Cell culture medium

-

Black-walled, clear-bottom 96-well plates (for microplate reader) or appropriate cell culture vessels for microscopy

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters (e.g., FITC filter set)

Stock Solution Preparation (1 mM):

-

Warm a vial of this compound AM to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution (e.g., for 50 µg of this compound AM with a MW of ~995 g/mol , add 50.25 µL of DMSO).

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Working Solution Preparation (1-10 µM):

-

Immediately before use, dilute the 1 mM this compound AM stock solution to the desired working concentration (typically 1-10 µM) in PBS or serum-free medium. The optimal concentration should be determined empirically for each cell type and experimental condition.

Staining Protocol:

-

For Adherent Cells:

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight or until they reach the desired confluency.

-

Carefully aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 100 µL of the this compound AM working solution to each well.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Aspirate the supernatant.

-

Wash the cells once with PBS and pellet again.

-

Resuspend the cells in the this compound AM working solution at the desired cell density.

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. Incubation times may need to be optimized for different cell types.

Measurement:

-

Fluorescence Microplate Reader:

-

Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~515-530 nm.

-

-

Fluorescence Microscope:

-

Observe the cells using a standard FITC filter set. Live cells will exhibit bright green fluorescence.

-

Multidrug Resistance (MDR) Assay using this compound AM

This assay measures the activity of multidrug resistance transporters, such as P-glycoprotein (P-gp), which can efflux this compound AM from the cell before it is cleaved. Inhibition of these transporters leads to an increase in intracellular this compound fluorescence.

Materials:

-

This compound AM

-

Anhydrous DMSO

-

PBS or HBSS

-

Cell culture medium

-

MDR-positive and MDR-negative (parental) cell lines

-

Known MDR inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control

-

Test compounds

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed both MDR-positive and parental cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Treatment:

-

Wash the cells with PBS.

-

Add culture medium containing the test compounds or the positive control inhibitor at various concentrations. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

This compound AM Loading:

-

Prepare a 2X this compound AM working solution (e.g., 2 µM) in culture medium.

-

Add an equal volume of the 2X this compound AM solution to each well (final concentration will be 1X, e.g., 1 µM).

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular dye and stop the efflux.

-

-

Fluorescence Measurement:

-

Add 100 µL of ice-cold PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/530 nm) or analyze the cells by flow cytometry (FITC channel).

-

Data Analysis:

-

An increase in fluorescence intensity in the presence of a test compound indicates inhibition of MDR transporter activity. The results can be expressed as a percentage of the fluorescence of the positive control (maximal inhibition).

This compound AM-Based Multidrug Resistance Assay Workflow

The following diagram outlines the experimental workflow for assessing P-gp activity using this compound AM.

Caption: Workflow of a this compound AM-based multidrug resistance assay.

In Vivo Bone Labeling with this compound

This compound is used as a vital stain to label newly mineralizing bone. By administering two doses of this compound at a known interval, the bone formation rate can be calculated.

Materials:

-

This compound, salt form

-

Sterile 0.9% saline

-

Sodium bicarbonate

-

Syringes and needles for injection

-

Animal model (e.g., mice, rats)

-

Equipment for undecalcified bone histology and fluorescence microscopy

Labeling Solution Preparation (e.g., 2 mg/mL):

-

Dissolve sodium bicarbonate (0.01 g) and this compound (0.02 g) in 10 mL of sterile 0.9% saline. This results in a final this compound concentration of 2 mg/mL.

-

Ensure the solution is fully dissolved and sterile-filter if necessary.

Injection Protocol (Example for Mice):

-

Administer the first intraperitoneal (IP) or subcutaneous (SC) injection of the this compound solution at a dose of 20 mg/kg body weight. For a 2 mg/mL solution, this corresponds to 0.1 mL per 10 g of body weight.

-

After a specific time interval (e.g., 7-10 days), administer a second injection of this compound at the same dosage.

-

Sacrifice the animals at a predetermined time after the second injection (e.g., 2-4 days).

Histological Analysis:

-

Harvest the bones of interest (e.g., tibiae, femurs, calvaria).

-

Fix the tissues (e.g., in 70% ethanol).

-

Embed the bones in a hard resin (e.g., methylmethacrylate) without decalcification.

-

Prepare undecalcified sections using a microtome.

-

Visualize the fluorescent this compound labels using a fluorescence microscope with a FITC filter set. Two distinct green fluorescent lines corresponding to the two injections will be visible at sites of active bone formation.

Data Analysis:

-

Measure the distance between the two fluorescent labels (mineral apposition rate, MAR).

-

Measure the length of the bone surface covered by the double labels (mineralizing surface, MS/BS).

-

Calculate the bone formation rate (BFR) using the formula: BFR = MAR * (MS/BS).

Considerations and Troubleshooting

-

Photobleaching: this compound, like other fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize this, limit the exposure time and intensity of the excitation source.

-

Fluorescence Quenching: The fluorescence of this compound can be quenched by certain ions, such as Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺. This property can be exploited in specific assays, such as measuring mitochondrial permeability transition pore opening.

-

Cytotoxicity of this compound AM: While generally considered non-toxic at working concentrations, high concentrations or prolonged incubation with this compound AM can be cytotoxic to some cell types. It is essential to optimize the staining conditions for each cell line.

-

Spontaneous Hydrolysis: this compound AM is susceptible to hydrolysis in aqueous solutions. Therefore, working solutions should be prepared fresh and used within a few hours.

-

Cellular Leakage: Some cell types may actively transport this compound out of the cytoplasm. This can be minimized by performing incubations and measurements at lower temperatures or by using transport inhibitors like probenecid.

Conclusion

This compound and its AM ester derivative are powerful tools for researchers in a wide range of disciplines. Their well-characterized spectral properties, coupled with the robust and straightforward protocols for their use, make them ideal for applications ranging from simple cell viability counts to more complex assays of cellular function like multidrug resistance and in vivo bone formation. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, researchers can effectively leverage the capabilities of this compound to generate high-quality, reproducible data.

References

Calcein AM for Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein Acetoxymethyl (AM) is a widely utilized fluorescent probe essential for assessing cell viability and integrity in a multitude of biological applications.[1] As a cell-permeant dye, this compound AM is a non-fluorescent, hydrophobic compound that readily crosses the membrane of intact, live cells.[2][3] Once inside a viable cell, intracellular esterases hydrolyze the AM ester group, converting the molecule into the highly fluorescent, hydrophilic this compound.[4] This resulting this compound is well-retained within the cytoplasm of cells with intact membranes, emitting a strong green fluorescence. This mechanism forms the basis of its utility in distinguishing live cells from dead cells, as the latter lack active esterases. The intensity of the fluorescence is directly proportional to the number of viable cells, making it a powerful tool for quantitative analysis in various research and drug development settings.

Mechanism of Action

The functionality of this compound AM as a live-cell stain is predicated on two key cellular processes: enzymatic activity and membrane integrity. The non-fluorescent this compound AM molecule is lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm. In healthy, metabolically active cells, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups from the this compound AM molecule. This enzymatic conversion yields this compound, a highly charged, hydrophilic molecule that is fluorescent. Due to its newly acquired charge, this compound is unable to traverse the intact cell membrane and is consequently retained within the cytoplasm, leading to the accumulation of a bright green fluorescent signal. Conversely, cells with compromised membrane integrity or lacking active esterases, such as dead or dying cells, cannot retain this compound or convert this compound AM, and therefore do not fluoresce.

References

An In-depth Technical Guide to Calcein for Cell Viability and Tracking Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcein, particularly its acetoxymethyl (AM) ester form, stands as a cornerstone fluorescent probe for the assessment of cell viability and for short-term cell tracking. Its utility is rooted in a simple yet robust mechanism: the cell-permeant, non-fluorescent this compound AM is transformed into the highly fluorescent and cell-impermeant this compound exclusively within viable cells possessing intact membranes and active intracellular esterases. This guide provides a comprehensive overview of the core principles of this compound AM, its physicochemical properties, detailed experimental protocols for its application, and its advantages and limitations in the context of modern cell-based assays.

Core Principles and Mechanism of Action

The efficacy of this compound AM as a live-cell stain hinges on two key cellular attributes: enzymatic activity and membrane integrity.[1] The process begins with the passive diffusion of the non-fluorescent and hydrophobic this compound AM across the plasma membrane of both live and dead cells.[2][3]

Once inside a cell, ubiquitous intracellular esterases, which are active only in viable cells, cleave the AM groups from the molecule.[1] This hydrolysis converts this compound AM into the hydrophilic, polyanionic, and intensely fluorescent this compound. The newly formed this compound is membrane-impermeant and is consequently well-retained within the cytoplasm of healthy cells, leading to a bright green fluorescence. Conversely, cells with compromised membrane integrity cannot retain the dye, and dead cells lack the active esterases required for the fluorescent conversion, thus remaining unstained.

Caption: Mechanism of this compound AM uptake and activation in a viable cell.

Key Features and Quantitative Data

This compound AM is a versatile tool adaptable to a wide range of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays. Its key characteristics are summarized below.

Table 1: Physicochemical and Fluorescence Properties

| Property | Value | Reference(s) |

| Chemical Name | 3',6'-Di(O-acetyl)-4',5'-bis[N,N-bis(carboxymethyl)aminomethyl]fluorescein, tetraacetoxymethyl ester | |

| Molecular Weight | 994.86 g/mol | |

| Form | Acetoxymethyl (AM) Ester | |

| Cell Permeability | Permeant | |

| Excitation (max) | ~494-495 nm | |

| Emission (max) | ~515-517 nm | |

| Fluorescence Color | Green | |

| Fixability | Non-fixable |

Table 2: Recommended Staining Parameters

| Parameter | General Range | Notes | Reference(s) |

| Stock Solution | 1-5 mM in anhydrous DMSO | Store desiccated at -20°C or -80°C, protected from light. Avoid freeze-thaw cycles. | |

| Working Concentration | 1-10 µM | Optimal concentration is cell-type dependent. Suspension cells may require lower concentrations (~1 µM) while adherent cells may require higher (~5 µM). | |

| Incubation Time | 15-60 minutes | Typically 30 minutes is sufficient. Longer times (up to 4 hours) may be needed for some cell types. | |

| Incubation Temperature | 37°C | Incubation at room temperature is also possible. | |

| Assay Buffer | Phosphate-Buffered Saline (PBS) or other serum-free media (e.g., HBSS) | Serum can contain esterases that hydrolyze this compound AM extracellularly. |

Core Applications in Research

This compound AM's primary function is to distinguish live from dead cells, making it invaluable for:

-

Cell Viability and Cytotoxicity Assays: It provides a simple and rapid method to quantify viable cells in response to growth factors, nutrients, or cytotoxic compounds like anticancer drugs. The fluorescence intensity is directly proportional to the number of live cells.

-

Short-Term Cell Tracking: The bright green fluorescence allows for the tracking of live cells over several hours in studies of cell migration, chemotaxis, and adhesion.

-

Multidrug Resistance (MDR) Studies: this compound AM is a substrate for certain ABC transporters (e.g., P-glycoprotein). Cells overexpressing these transporters will actively pump out the dye, resulting in lower fluorescence accumulation. This can be used to study MDR mechanisms and the efficacy of transporter inhibitors.

-

Flow Cytometry: It is widely used in flow cytometry for high-throughput analysis of cell viability, often in conjunction with a dead-cell stain like Propidium Iodide (PI) to simultaneously enumerate live and dead cell populations.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization of dye concentration and incubation time is critical for each specific cell type and experimental setup.

Reagent Preparation

-

Prepare 1 mM this compound AM Stock Solution: Allow one vial of this compound AM (e.g., 50 µg) to warm to room temperature before opening to prevent moisture condensation. Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 50 µL to a 50 µg vial) to create a 1 mM stock solution. Mix thoroughly by vortexing.

-

Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Aqueous working solutions are susceptible to hydrolysis and should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells for Fluorescence Microscopy

-

Cell Seeding: Plate cells in a suitable vessel (e.g., chamber slide, 96-well black-walled plate) and culture until they reach the desired confluency.

-

Prepare Staining Solution: Dilute the 1 mM this compound AM stock solution to a final working concentration of 1-10 µM in a serum-free medium or buffer like PBS or HBSS. For a final concentration of 2 µM, add 20 µL of 1 mM stock to 10 mL of buffer.

-

Staining: Remove the culture medium from the cells. Wash once with warm PBS to remove any residual serum.

-

Add a sufficient volume of the this compound AM working solution to cover the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Aspirate the staining solution and wash the cells twice with warm PBS to remove excess, unhydrolyzed dye and minimize background fluorescence.

-

Imaging: Add fresh buffer or medium to the cells and immediately visualize them using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~515 nm).

Caption: General experimental workflow for staining adherent cells with this compound AM.

Protocol for Staining Suspension Cells for Flow Cytometry

-

Cell Preparation: Harvest cells and adjust the cell density to 1-10 x 10^6 cells/mL in a suitable serum-free buffer.

-

Staining: Add this compound AM stock solution directly to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubation: Incubate for 30 minutes at room temperature or 37°C, protected from light.

-

(Optional) Wash: Centrifuge the cells, remove the supernatant, and resuspend in fresh buffer. This step can reduce background fluorescence but may not always be necessary.

-

Analysis: Analyze the cells on a flow cytometer using a blue laser (~488 nm) for excitation and detecting emission in the FITC or GFP channel (e.g., 530/30 bandpass filter).

Advantages and Limitations

Table 3: Comparison of this compound AM with Other Viability Assays

| Assay | Principle | Advantages of this compound AM | Disadvantages of this compound AM |

| MTT/XTT Assays | Measures metabolic activity via mitochondrial reductase enzymes. | Directly measures membrane integrity and esterase activity, not just metabolic rate. Faster protocol (no solubilization step). | Results can be influenced by factors affecting metabolic state. |

| LDH Release Assay | Measures lactate dehydrogenase release from damaged cells (necrosis). | Directly stains and quantifies viable cells without requiring cell lysis. Suitable for real-time monitoring. | LDH assay specifically measures membrane damage and cytotoxicity. |

| Annexin V/PI | Annexin V detects externalized phosphatidylserine (early apoptosis); PI stains necrotic cells. | Simpler, single-step staining protocol for general viability. | Does not distinguish between different stages of cell death (e.g., apoptosis vs. necrosis). |

| Propidium Iodide (PI) alone | Nucleic acid stain that only enters cells with compromised membranes. | Positively identifies live cells. Can be combined with PI for a dual live/dead stain. | PI alone only identifies dead cells. |

The primary advantages of this compound AM are its low cytotoxicity, high sensitivity, and rapid, straightforward protocol. However, its major limitation is that the dye is not fixable, meaning it cannot be retained in cells after fixation with aldehydes, making it unsuitable for protocols requiring long-term sample preservation. Additionally, some cell types, particularly those involved in drug resistance, can actively extrude this compound, leading to signal loss over time and making it less suitable for long-term tracking studies compared to covalent-binding dyes.

Dual Staining for Live/Dead Discrimination

A powerful application of this compound AM is its use in combination with a fluorescent nucleic acid stain that is impermeant to live cells, such as Propidium Iodide (PI) or Ethidium Homodimer-1. In this setup, viable cells fluoresce green from this compound, while dead or membrane-compromised cells fluoresce red from the nuclear stain, allowing for clear and simultaneous visualization and quantification of both populations.

Caption: Principle of dual live/dead cell staining with this compound AM and PI.

Disclaimer: This document is intended for research professionals. All protocols are provided as a general guide and should be optimized for specific applications and cell types. Always consult the relevant Safety Data Sheets (SDS) for reagents used.

References

Calcein AM: A Technical Guide to Solubility, Solvent Preparation, and Application in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Calcein AM (this compound Acetoxymethyl Ester) is a cornerstone fluorescent probe for the assessment of cell viability and membrane integrity. Its lipophilic nature allows for easy passage across the membranes of living cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester groups, transforming the non-fluorescent this compound AM into the highly fluorescent, hydrophilic this compound. This process effectively traps the dye within cells that possess intact membranes and active esterase activity, providing a robust and quantifiable signal of cell viability. This guide provides an in-depth overview of this compound AM's solubility, detailed protocols for solvent and working solution preparation, and its application in cell viability assays.

Core Properties and Mechanism of Action

This compound AM is prized for its low cytotoxicity and its fluorescence being largely independent of intracellular pH in the physiological range.[1] The fundamental principle of its use lies in the enzymatic conversion by intracellular esterases, which is a hallmark of metabolically active, viable cells.[2][3][4] Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to retain the fluorescent this compound, thus remaining unstained.

The excitation and emission maxima for this compound are approximately 494 nm and 517 nm, respectively, resulting in a bright green fluorescence. This makes it readily detectable using standard fluorescence microscopy, flow cytometry, and microplate readers.

Solubility and Solvent Preparation

This compound AM is a hydrophobic compound and is susceptible to hydrolysis, especially in aqueous solutions. Therefore, proper solvent selection and preparation are critical for its effective use.

Solubility Data:

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO), anhydrous | ~10 mg/mL to 100 mg/mL (may require sonication) | The most common and recommended solvent for preparing stock solutions. High-quality, anhydrous DMSO is essential to prevent hydrolysis. |

| Ethanol | Soluble (~10 mg/mL) | |

| Methanol | Soluble (~10 mg/mL) | |

| Dimethylformamide (DMF) | Soluble | |

| Aqueous Buffers (e.g., PBS) | Insoluble | This compound AM is not directly soluble in aqueous solutions. Working solutions are prepared by diluting a DMSO stock solution into the desired buffer immediately before use. |

Stock and Working Solution Preparation

To ensure the stability and efficacy of this compound AM, it is crucial to follow proper preparation and storage protocols.

Stock Solution Preparation (1-5 mM in DMSO):

-

Bring the vial of this compound AM powder and a bottle of high-quality, anhydrous DMSO to room temperature before opening to prevent moisture condensation.

-

To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound AM. For example, to a 50 µg vial, add 50 µL of DMSO. To prepare a 5 mM stock, add 201 µL of DMSO to a 1 mg vial.

-

Vortex the solution thoroughly until the this compound AM is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. It is recommended to discard reconstituted aliquots after 6 months.

Working Solution Preparation (1-10 µM):

Aqueous working solutions of this compound AM are prone to hydrolysis and should be prepared fresh immediately before each experiment.

-

Thaw an aliquot of the this compound AM stock solution and bring it to room temperature.

-

Dilute the stock solution into a serum-free medium or a suitable buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) to the desired final working concentration. The final working concentration typically ranges from 1 to 10 µM, and should be optimized for the specific cell type and experimental conditions.

-

For example, to prepare a 2 µM working solution, you can add 20 µL of a 1 mM stock solution to 10 mL of buffer.

-

The final concentration of DMSO in the working solution should be kept low (generally ≤ 0.1%) to avoid cytotoxic effects.

-

The nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of around 0.02% to improve the aqueous solubility of this compound AM.

Experimental Protocols

The following are generalized protocols for using this compound AM in cell viability assays. It is important to optimize parameters such as cell density, dye concentration, and incubation time for each specific cell line and experimental setup.

Live/Dead Cell Staining for Fluorescence Microscopy

This protocol describes the staining of both adherent and suspension cells to visualize live cells.

Materials:

-

Cells of interest (adherent or in suspension)

-

Complete cell culture medium

-

This compound AM stock solution (1-5 mM in anhydrous DMSO)

-

Serum-free medium or PBS

-

Fluorescence microscope with appropriate filters (e.g., FITC filter set)

Protocol for Adherent Cells:

-

Seed adherent cells in a suitable culture vessel (e.g., chamber slides, 96-well plates) and culture until they reach the desired confluency.

-

Carefully aspirate the culture medium.

-

Wash the cells once with serum-free medium or PBS to remove any residual serum esterases that could increase background fluorescence.

-

Prepare the this compound AM working solution (typically 1-5 µM) in serum-free medium or PBS.

-

Add the working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

-

Aspirate the staining solution and wash the cells twice with PBS to remove excess dye and minimize background fluorescence.

-

Add fresh PBS or culture medium to the cells and visualize them immediately under a fluorescence microscope using filters for green fluorescence (excitation ~490 nm, emission ~515 nm).

Protocol for Suspension Cells:

-

Harvest the suspension cells and centrifuge at a low speed (e.g., 250 x g) for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet once with serum-free medium or PBS.

-

Resuspend the cells in serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the this compound AM working solution to the cell suspension to achieve the desired final concentration (typically 1-5 µM).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Wash the cells twice with PBS.

-

Resuspend the cells in fresh PBS and analyze them using a fluorescence microscope or flow cytometer.

Quantitative Cell Viability Assay using a Microplate Reader

This protocol allows for the high-throughput quantification of viable cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound AM stock solution (1-5 mM in anhydrous DMSO)

-

Serum-free medium or PBS

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate at a density that ensures they are in the logarithmic growth phase during the assay. A cell titration is recommended to determine the optimal seeding density.

-

Culture the cells and apply experimental treatments as required.

-

After treatment, carefully aspirate the culture medium.

-

Wash the cells once with PBS to remove any interfering substances from the medium.

-

Prepare the this compound AM working solution (typically 1-5 µM) in PBS.

-

Add 100 µL of the working solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~520 nm. The fluorescence intensity is directly proportional to the number of viable cells.

Visualizations

Mechanism of this compound AM Action

References

Methodological & Application

Calcein AM Staining Protocol for Adherent Cells: A Detailed Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcein AM (Acetoxymethyl) is a widely utilized fluorescent dye for the determination of cell viability in eukaryotic cells.[1][2] This cell-permeant, non-fluorescent compound readily crosses the membrane of live cells.[3] Once inside the cell, intracellular esterases hydrolyze the AM ester group, converting this compound AM into the intensely green fluorescent molecule, this compound.[1][3] The highly negatively charged this compound is well-retained within the cytoplasm of cells with intact plasma membranes. Consequently, the fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell health and membrane integrity.

This application note provides a detailed protocol for this compound AM staining of adherent cells, suitable for analysis by fluorescence microscopy, microplate readers, and flow cytometry.

Principle of the Assay

The this compound AM cell viability assay is based on the enzymatic conversion of the non-fluorescent this compound AM to the fluorescent this compound by intracellular esterases in viable cells. Dead or dying cells with compromised membrane integrity lack active esterases and cannot retain this compound, thus they do not fluoresce. This allows for the clear distinction between live and dead cell populations.

Caption: Principle of this compound AM staining in live cells.

Materials and Reagents

| Reagent/Material | Supplier Example | Catalog Number Example | Storage |

| This compound AM | Thermo Fisher Scientific | C3100MP | ≤-20°C, protect from light |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |

| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | Room Temperature |

| Black-walled, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |

Experimental Protocols

Reagent Preparation

4.1.1. This compound AM Stock Solution (1 mM)

-

Allow the vial of this compound AM to warm to room temperature before opening to prevent moisture condensation.

-

Add 50 µL of high-quality, anhydrous DMSO to one 50 µg vial of this compound AM to create a 1 mM stock solution.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Note: The DMSO stock solution should be used for a single series of experiments and freshly prepared if possible. Aqueous solutions of this compound AM are susceptible to hydrolysis and should be used within a day.

4.1.2. This compound AM Working Solution (1-10 µM)

-

Dilute the 1 mM this compound AM stock solution in a serum-free medium or buffer, such as PBS or HBSS, to a final working concentration. A typical starting concentration is 2 µM. The optimal concentration may vary by cell type and should be determined empirically (a range of 1-10 µM is common).

-

For a 2 µM working solution, transfer 20 µL of the 1 mM stock solution into 10 mL of buffer. Vortex to mix thoroughly.

Staining Protocol for Adherent Cells in a 96-Well Plate

Caption: this compound AM staining workflow for adherent cells.

-

Cell Seeding: Plate adherent cells in a black-walled, clear-bottom 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator. The optimal seeding density should be determined for each cell line.

-

Cell Treatment (Optional): If testing the effects of a compound, treat the cells for the desired duration.

-

Washing: Carefully aspirate the culture medium from the wells. Wash the cells once with 100 µL of PBS or HBSS to remove any residual serum, which may contain esterases.

-

Staining: Add 100 µL of the this compound AM working solution to each well.

-

Incubation: Incubate the plate for 15 to 60 minutes at 37°C in a humidified incubator with 5% CO₂. An incubation time of 30 minutes is adequate for most cell types. Protect the plate from light during incubation.

-

Analysis: Proceed to analysis using a fluorescence microscope, microplate reader, or flow cytometer. For microscopy and plate reader analysis, washing the cells with buffer after incubation to remove excess dye can help reduce background fluorescence.

Data Acquisition

| Analysis Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |

| Fluorescence Microscopy | ~490 - 494 | ~515 - 520 | Use a standard FITC filter set. Live cells will appear green. |

| Microplate Reader | ~485 - 490 | ~520 - 530 | Recommended for quantitative high-throughput analysis. |

| Flow Cytometry | 488 (Blue Laser) | ~517 - 530 | Cells must be detached to create a single-cell suspension. |

Data Interpretation

The fluorescence intensity measured is directly proportional to the number of viable cells in the well. For cytotoxicity assays, a decrease in fluorescence intensity in treated wells compared to control (untreated) wells indicates a loss of cell viability.

Calculating Percent Viability:

% Viability = [(Fluorescence of Treated Cells - Fluorescence of Background) / (Fluorescence of Control Cells - Fluorescence of Background)] x 100

-

Treated Cells: Wells containing cells and the test compound.

-

Control Cells: Wells containing cells and vehicle (e.g., DMSO).

-

Background: Wells containing medium only (no cells).

Troubleshooting and Considerations

-

High Background: Ensure complete removal of serum-containing medium before adding the staining solution. Consider washing the cells after the incubation step.

-

Weak Signal: The concentration of this compound AM or the incubation time may need to be optimized. Ensure cells are healthy and in the logarithmic growth phase.

-

Cell Detachment: For adherent cells, gentle washing is crucial to prevent cell loss, which would lead to inaccurate results.

-

Photobleaching: Minimize the exposure of stained cells to light before and during imaging.

-

Hydrolysis of this compound AM: Prepare the aqueous working solution fresh and use it within a few hours, as this compound AM is susceptible to hydrolysis.

References

Calcein AM Assay for Viability of Suspension Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcein AM (Acetoxymethyl) assay is a widely used method for determining cell viability. This fluorescence-based assay relies on the principle that viable cells possess intact cell membranes and active intracellular esterases. This compound AM, a non-fluorescent and cell-permeable compound, freely enters the cytoplasm of cells. In live cells, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the highly fluorescent and cell-impermeant this compound.[1][2][3] The resulting green fluorescence is a direct measure of viable cells, as cells with compromised membrane integrity cannot retain the dye.[1] This method is particularly well-suited for high-throughput screening and can be adapted for various platforms, including fluorescence microscopy, microplate readers, and flow cytometry.

Principle of the Assay

The this compound AM assay is based on a two-step enzymatic conversion process within living cells.

Caption: Mechanism of this compound AM conversion in viable cells.

Materials and Reagents

| Reagent/Material | Supplier/Source | Notes |

| This compound AM | Various commercial suppliers | Store at -20°C, desiccated and protected from light. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Cell culture grade | For preparing this compound AM stock solution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or commercial | For washing cells. |

| Hank's Balanced Salt Solution (HBSS) | Optional, can be used as an alternative to PBS. | Can be supplemented with 20 mM HEPES. |

| Suspension cell culture | User-provided | Cells should be in the logarithmic growth phase. |

| 96-well black, clear-bottom microplates | For fluorescence plate reader assays. | Black walls reduce background fluorescence. |

| Flow cytometry tubes | For flow cytometry analysis. | |

| Fluorescence microplate reader | With excitation/emission filters for ~490 nm/520 nm. | |

| Flow cytometer | With a blue laser (~488 nm) and appropriate emission filters (e.g., FITC channel). | |

| Centrifuge with microplate rotor | For pelleting suspension cells in plates. |

Experimental Protocols

Reagent Preparation

1.1. This compound AM Stock Solution (1-5 mM)

-

Bring the vial of this compound AM powder to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-5 mM. For example, add 50 µL of DMSO to a 50 µg vial to get a ~1 mM solution.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.2. This compound AM Working Solution (1-10 µM)

-

Important: Prepare the working solution fresh just before use, as this compound AM is susceptible to hydrolysis in aqueous solutions.

-

Dilute the this compound AM stock solution in a serum-free medium or PBS to the desired final working concentration. The optimal concentration can vary depending on the cell type and should be determined empirically, typically in the range of 1-5 µM. For some suspension cells, a lower concentration of around 1 µM may be sufficient.

-

For a final concentration of 2 µM, you can add 2 µL of a 1 mM stock solution to 1 mL of buffer.

Protocol for Microplate-Based Assay

This protocol is designed for determining cell viability in a 96-well format.

Caption: Workflow for the this compound AM microplate assay.

Step-by-Step Procedure:

-

Cell Seeding: Seed suspension cells into a 96-well black, clear-bottom plate at an optimal density. This should be determined for each cell line to ensure the fluorescence signal is within the linear range of the instrument. Include wells with medium only for background fluorescence measurement.

-

Cell Treatment (Optional): If assessing cytotoxicity, treat the cells with the test compounds and appropriate controls and incubate for the desired period.

-

Cell Pelleting: Centrifuge the microplate at 500 x g for 5 minutes to pellet the cells.

-

Washing: Carefully aspirate the supernatant without disturbing the cell pellet. It is important to remove residual serum and phenol red from the culture medium as they can interfere with the assay. Wash the cells once with 100 µL of PBS or HBSS and repeat the centrifugation and aspiration steps.

-

Staining: Add 100 µL of the freshly prepared this compound AM working solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Protocol for Flow Cytometry-Based Assay

This protocol allows for the quantification of viable cells within a heterogeneous population.

Step-by-Step Procedure:

-

Cell Preparation: Prepare a single-cell suspension in flow cytometry tubes at a concentration of approximately 1 x 10^6 cells/mL in a serum-free buffer like PBS or HBSS.

-

Washing: Wash the cells once by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes, discarding the supernatant, and resuspending in serum-free buffer.

-

Staining: Add the this compound AM working solution to the cell suspension to achieve the final desired concentration (typically 0.1-10 µM, optimization is recommended).

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional but Recommended): Wash the cells twice with a buffer containing serum (e.g., BD Pharmingen™ Stain Buffer (FBS)) to remove excess dye.

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer using a blue laser (~488 nm) for excitation and detecting the emission in the green channel (e.g., FITC filter, ~530/30 nm).

Data Presentation and Analysis

The fluorescence intensity is directly proportional to the number of viable cells.

For Microplate Assays:

-

Subtract the average fluorescence intensity of the background control wells (medium only) from all experimental wells.

-

Calculate the percentage of viable cells relative to an untreated control using the following formula:

% Viability = [(Fluorescence of Treated Sample - Background) / (Fluorescence of Untreated Control - Background)] x 100

Example Data Table:

| Treatment | Concentration | Mean Fluorescence | Std. Deviation | % Viability |

| Untreated Control | - | 35,000 | 1,500 | 100% |

| Compound X | 1 µM | 30,000 | 1,200 | 85.7% |

| Compound X | 10 µM | 15,000 | 800 | 42.9% |

| Compound X | 100 µM | 2,000 | 300 | 5.7% |

| Background | - | 500 | 50 | - |

For Flow Cytometry Assays:

The data is typically presented as a histogram or dot plot showing the distribution of fluorescence intensity. A gate can be set on the this compound-positive population to determine the percentage of viable cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Insufficient this compound AM concentration.- Short incubation time.- Low esterase activity in cells.- Photobleaching. | - Increase the this compound AM concentration (titrate from 1-10 µM).- Increase incubation time (up to 60 minutes).- Ensure cells are healthy and metabolically active.- Protect cells from light during incubation and measurement. |

| High Background Fluorescence | - Presence of serum or phenol red in the buffer.- Hydrolysis of this compound AM in the working solution.- Use of clear-walled plates. | - Wash cells thoroughly with PBS or serum-free media before staining.- Prepare the this compound AM working solution immediately before use.- Use black-walled microplates to minimize background. |

| High Variability Between Replicates | - Inaccurate pipetting.- Presence of air bubbles in wells.- Uneven cell distribution or cell loss during washing. | - Ensure accurate and consistent pipetting.- Check for and remove any bubbles in the wells before reading.- Be careful not to disturb the cell pellet during aspiration steps. |

| Dye Leakage from Cells | - Some cell types express organic anion transporters that can extrude this compound. | - Consider adding probenecid (1-2.5 mM) to the incubation buffer to inhibit these transporters. |

References

Application Notes and Protocols for Calcein AM Staining in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein AM (this compound Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for determining the viability of eukaryotic cells. As a non-fluorescent compound, this compound AM readily crosses the membrane of live cells. Once inside, intracellular esterases hydrolyze the AM ester group, converting it into the highly fluorescent and cell-impermeant this compound. This green fluorescent molecule is then retained within the cytoplasm of cells with intact membranes. The intensity of the fluorescence is proportional to the number of viable cells, making this compound AM a reliable tool for cell viability and cytotoxicity assays in various research and drug development applications.

This document provides detailed application notes and protocols for using this compound AM with a variety of specific cell lines. It includes recommended concentration ranges, step-by-step experimental procedures, and guidance for optimizing staining conditions.

This compound AM Concentration for Specific Cell Lines

The optimal concentration of this compound AM can vary depending on the cell type, cell density, and specific experimental conditions. It is always recommended to perform a titration to determine the ideal concentration for your particular cell line and assay. However, the following table summarizes generally recommended starting concentrations for various cell lines.

| Cell Line | Cell Type | Recommended Concentration (µM) | Notes |

| General Range | Various | 1 - 10 | A titration is highly recommended to find the optimal concentration for each specific cell type and experimental setup.[1][2][3][4] |

| HeLa | Human cervical cancer | 2 - 5 | A standard concentration of 2 µM is often suitable.[5] |

| Jurkat | Human T-cell leukemia | 5 - 10 | For live/dead discrimination. A lower range of 0.1-1 µM may be used for multicolor applications. |

| Macrophages | Murine bone marrow-derived | 1 - 10 | A working solution can be prepared to achieve a final concentration in this range. |

| Mesenchymal Stem Cells (MSCs) | Human | 2.5 | Incubation for 60 minutes has been documented. |

| NIH3T3 | Mouse embryonic fibroblast | ~2 | A 2 µM working solution is generally suitable. |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | 0.05 - 10 | A lower concentration of 0.05 µM has been found to be optimal in some flow cytometry applications, while higher concentrations (2.5-10 µM) are also used. |

| SH-SY5Y | Human neuroblastoma | 2 | Used in a LIVE/DEAD viability/cytotoxicity assay. |

| A549 | Human lung carcinoma | Not Specified | While used in cytotoxicity studies, the specific concentration was not detailed in the provided context. A general starting range of 1-10 µM is advised. |

| MCF-7 | Human breast cancer | Not Specified | Used in live/dead assays, but the precise concentration is not stated. Empirical determination within the 1-10 µM range is recommended. |

Mechanism of this compound AM Action

This compound AM is a non-fluorescent and cell-permeable compound. Upon entering a viable cell, it is converted into the fluorescent molecule this compound by the action of intracellular esterases. This process is indicative of both enzymatic activity and membrane integrity, which are hallmarks of live cells.

Caption: Mechanism of this compound AM conversion in live cells.

Experimental Protocols

Reagent Preparation

-

This compound AM Stock Solution (1-5 mM):

-

Allow the this compound AM vial to equilibrate to room temperature before opening.

-

Reconstitute the this compound AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, add 50 µL of DMSO to 50 µg of this compound AM to get a 1 mM stock solution.

-

Mix well by vortexing.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-